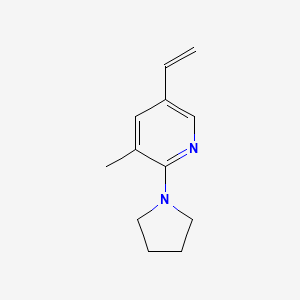

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position, a pyrrolidine ring at the second position, and a vinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has been explored for its potential pharmacological effects, particularly in the context of nicotine-related therapies. It has been noted for its ability to aid in smoking cessation by alleviating withdrawal symptoms associated with nicotine dependence. Clinical studies have demonstrated that compounds similar to this can enhance nicotine's therapeutic effects while minimizing side effects .

Case Study: Nicotine Withdrawal Treatment

A notable case study involved the use of a topical formulation containing nicotine derivatives, including this compound, which showed promising results in treating pyoderma gangrenosum. Patients exhibited significant improvement following treatment, indicating the compound's efficacy in localized applications .

Synthesis and Chemical Reactions

Synthetic Pathways:

The synthesis of this compound often involves multi-step chemical reactions, including palladium-catalyzed processes and continuous flow synthesis techniques. These methods have been optimized to improve yield and efficiency, showcasing its versatility in organic synthesis .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Palladium-Catalyzed Coupling | 79% | Effective for complex structures |

| Continuous Flow Synthesis | 47% | Improved reaction times |

Material Science Applications

Polymer Chemistry:

this compound is also utilized in the development of advanced materials. Its vinyl group allows for polymerization, leading to the creation of novel polymers with unique properties suitable for various applications, including coatings and adhesives .

Anticancer Research:

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research focused on its derivatives has shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

Table: Biological Activities of Derivatives

| Derivative | Activity | IC50 Value (µM) |

|---|---|---|

| Compound A | Anticancer | 15 |

| Compound B | Analgesic | 20 |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and vinyl groups, resulting in different chemical reactivity and biological activity.

3-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the vinyl group, leading to different applications and properties.

5-Vinyl-2-(pyrrolidin-1-yl)pyridine:

Uniqueness

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s versatility in synthetic chemistry and its potential as a therapeutic agent.

Biological Activity

3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a pyrrolidine moiety and a vinyl group. The structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, the compound was tested against E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways, which are crucial for cellular function and survival.

Target Interactions

Preliminary studies suggest that the compound may bind to certain kinases involved in cell signaling, leading to altered phosphorylation states that affect cell growth and survival. This interaction could explain its efficacy against both microbial pathogens and cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Pyrrolidine and vinyl group |

| Pyridine derivative A | Moderate | No | Lacks pyrrolidine moiety |

| Pyrrolidine derivative B | Low | Moderate | No vinyl group |

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |

InChI Key |

JLLWPTQBZVFROU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.